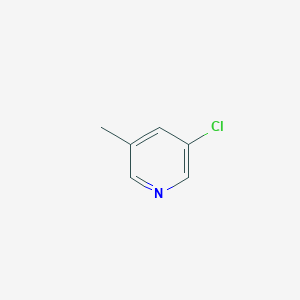

3-氯-5-甲基吡啶

描述

3-Chloro-5-methylpyridine is a compound that serves as an important intermediate in the synthesis of various chemicals, including pesticides, anti-viral drugs, and other biologically active molecules. It is a chlorinated derivative of pyridine, which is a heterocyclic aromatic organic compound with the chemical formula C6H5ClN. The presence of the chlorine and methyl groups on the pyridine ring can significantly alter the chemical and physical properties of the molecule, making it a versatile intermediate in organic synthesis .

Synthesis Analysis

The synthesis of 3-Chloro-5-methylpyridine and its derivatives can be achieved through various methods. One approach involves the chlorination of 3-methylpyridine N-oxide using different chlorinating reagents such as phosphoryl chloride and phosgene . Another method includes the reaction of 2-aminopyridine with methyl nitrite in a hydrogen chloride saturated solution . Additionally, the compound can be prepared from acetamide by reaction with phosphoryl chloride in the presence of dimethylformamide . A more specific synthesis route for a related compound, 3-chloro-5-methylpyridazine, involves a four-step process starting from citraconic anhydride, which includes chlorination, substitution, and oxidation reactions .

Molecular Structure Analysis

The molecular and crystal structures of related chloro-methylpyridine derivatives have been determined using X-ray diffraction and supported by computational methods such as DFT calculations . These structures are often stabilized by hydrogen bonds and exhibit layered arrangements, which can influence their reactivity and physical properties.

Chemical Reactions Analysis

3-Chloro-5-methylpyridine derivatives participate in various chemical reactions. For instance, the compound can undergo Schiff condensation reactions to form complexes with metals like copper(II) and cobalt(II) . These complexes have been studied for their magnetic properties and thermochromic behavior. Additionally, the compound can be involved in photochemical E (trans) to Z (cis) isomerization, which has been studied for its antimicrobial activity . The chlorotropic rearrangement of related compounds in polar solvents has also been reported, leading to the synthesis of novel pyridine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Chloro-5-methylpyridine derivatives are influenced by their molecular structure. For example, the absorption and fluorescence maxima of a nitropyridine derivative were observed at 290 nm and 480 nm, respectively, with solvent effects investigated on the emission spectra . The magnetic properties of metal complexes derived from chloro-methylpyridine isomers are characterized by exchange interactions and single-ion anisotropy, which vary depending on the composition of the complexes . The thermal properties of these compounds can be studied using simultaneous TG–DSC analysis, which provides insights into their stability and decomposition patterns .

科学研究应用

合成和农药中间体

3-氯-5-甲基吡啶主要以其在各种化合物合成中的中间体角色而闻名。它在亚胺的生产中尤为重要,亚胺具有潜在的除草剂、杀菌剂、新生物抑制剂和其他生物活性分子的应用。例如,制备了一系列2-氯-5-甲基吡啶-3-甲醛亚胺,突显了它们在农业和医学应用中的重要性(Gangadasu, Raju, & Rao, 2002)。此外,3-氯-5-甲基吡啶衍生物被用作合成尼古丁类杀虫剂如吡虫啉和乙酰咪虫胺的中间体(Sang, Huang, & Xu, 2020)。

化学纯化和制备

对3-氯-5-甲基吡啶及其相关化合物的分离和纯化技术是一个重要的研究领域。各种方法如萃取、蒸馏和柱层析已被采用以达到高纯度水平。例如,研究表明使用这些方法有效地纯化了与之密切相关的化合物3-甲基吡啶的光氯化产物(Su Li, 2005)。

光化学和抗菌研究

对3-氯-5-甲基吡啶衍生物的研究还探讨了它们的光化学性质和潜在的抗菌活性。例如,对2-氯-5-甲基吡啶-3-烯衍生物的研究展示了它们的光化学异构化性质,并评估了它们的抗真菌活性,有助于理解它们的化学行为和潜在的生物应用(Gangadasu et al., 2009)。

结构和振动分析

对3-氯-5-甲基吡啶衍生物的结构和振动方面进行详细研究对于理解它们的化学性质至关重要。使用FTIR、拉曼光谱和X射线衍射等技术的研究为这些化合物的分子结构和电子性质提供了见解,这对它们在各个领域的应用至关重要(Arjunan et al., 2012)。

电泳分离

已经对像3-氯-5-甲基吡啶这样的化合物进行了电泳分离技术的优化,增强了化学研究中的分析方法。专注于甲基吡啶异构体的分离的研究,包括与3-氯-5-甲基吡啶相关的研究,对分析化学和化合物表征做出了重大贡献(Wren, 1991)。

安全和危害

3-Chloro-5-methylpyridine is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

未来方向

作用机制

Target of Action

It is known that pyridine derivatives are often used in the synthesis of various pharmaceuticals and agrochemicals , suggesting a wide range of potential targets.

Mode of Action

It is known that pyridine derivatives can participate in various chemical reactions, such as the suzuki–miyaura (sm) cross-coupling . In this reaction, the pyridine derivative acts as an organoboron reagent, participating in carbon–carbon bond-forming reactions .

Biochemical Pathways

Given its use in sm cross-coupling reactions , it can be inferred that it may play a role in the synthesis of various organic compounds, potentially affecting multiple biochemical pathways.

Pharmacokinetics

It’s known that the physicochemical properties of pyridine derivatives can influence their pharmacokinetic behavior

Result of Action

Given its use in the synthesis of various pharmaceuticals and agrochemicals , it can be inferred that its effects would be dependent on the specific compound it is used to synthesize.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Chloro-5-methylpyridine. For instance, the success of SM cross-coupling reactions, in which 3-Chloro-5-methylpyridine may act as an organoboron reagent, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

属性

IUPAC Name |

3-chloro-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFLUZIBHAWPFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376554 | |

| Record name | 3-CHLORO-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19230-55-8 | |

| Record name | 3-CHLORO-5-METHYLPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research mentions 3-chloro-5-methylpyridine as a byproduct in the synthesis of chloro-3-methylpyridine derivatives. Could you elaborate on the significance of this finding in terms of green chemistry?

A1: The research highlights the use of silicon tetrachloride as a catalyst to synthesize chloro-3-methylpyridine derivatives, resulting in 3-chloro-5-methylpyridine as a byproduct []. While the study focuses on the target compound, the formation of 3-chloro-5-methylpyridine is significant in the context of green chemistry. Traditional methods often employ phosphorus oxychloride, which poses greater environmental risks. The generation of byproducts with reduced environmental impact, like 3-chloro-5-methylpyridine, signifies a step towards more sustainable chemical synthesis. Further research on optimizing the reaction conditions to potentially minimize or utilize this byproduct could contribute to greener chemical processes.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

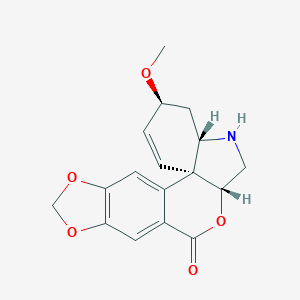

![2-[(2-carboxyphenyl)carbamoyl]benzoic Acid](/img/structure/B97061.png)